法莫替丁-13C,d4 酸杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

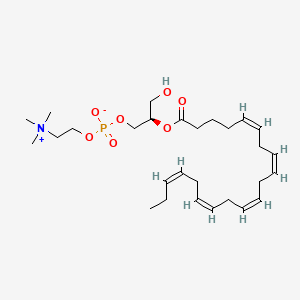

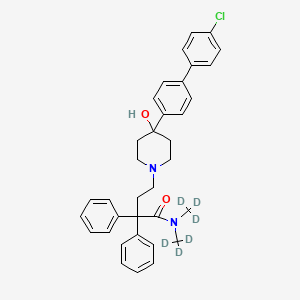

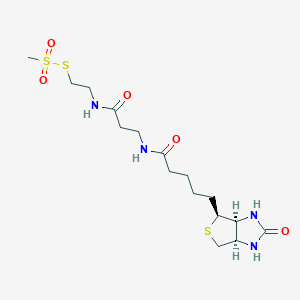

Famotidine-13C,d4 Acid Impurity is the labelled analogue of Famotidine Propionic Acid, which is an impurity of Famotidine . Famotidine is a Histamine H2 receptor antagonist medication that decreases stomach acid production .

Molecular Structure Analysis

The molecular formula of Famotidine-13C,d4 Acid Impurity is C7[13C]H8D4N4O2S2 and its molecular weight is 265.35 .科学研究应用

稳定性指示方法开发

法莫替丁-13C,d4 酸杂质在开发稳定性指示方法中至关重要。研究人员利用这种杂质来验证高效液相色谱 (HPLC) 方法,用于确定法莫替丁在药物制剂中的稳定性。 这涉及在不同条件下评估方法的特异性、线性、精密度和准确性 .

降解产物分析

在药物研究中,识别和量化降解产物对于药物安全性和有效性至关重要。 法莫替丁-13C,d4 酸杂质作为参考化合物,用于分析在不同储存条件下或暴露于各种环境因素时形成的降解产物 .

赋形剂相互作用研究

法莫替丁-13C,d4 酸杂质用于研究活性药物成分和赋形剂之间的相互作用。 这类研究对于了解药物制剂中其他成分如何影响活性成分的稳定性和效力至关重要 .

制剂稳定性增强

研究人员使用法莫替丁-13C,d4 酸杂质来增强法莫替丁制剂的稳定性。 通过了解杂质谱,科学家可以修改制剂以延长货架期并减少有害降解产物的形成 .

联合剂型方法验证

该杂质在验证含有法莫替丁的联合剂型的分析方法中起着重要作用。 这确保所使用的方法对于同时量化多种活性物质及其杂质是稳健可靠的 .

杂质谱和控制

法莫替丁-13C,d4 酸杂质用于杂质谱分析,这是药物质量控制的监管要求。 它有助于建立法莫替丁的杂质谱并制定适当的控制策略以确保产品安全 .

作用机制

Target of Action

The primary target of Famotidine-13C,d4 Acid Impurity is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By acting as an antagonist to this receptor, Famotidine helps in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Mode of Action

Famotidine-13C,d4 Acid Impurity works by competitively blocking the histamine H2 receptors, thereby inhibiting gastric acid secretion . It is highly selective towards this receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The action of Famotidine-13C,d4 Acid Impurity affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it suppresses the production of gastric acid, acid concentration, pepsin content, and the volume of gastric secretion . This results in a decrease in both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .

Pharmacokinetics

The parent compound, famotidine, has a bioavailability of 40-45% when taken orally . It has a half-life of 2.5-3.5 hours and is primarily excreted through the kidneys . These properties may influence the bioavailability of Famotidine-13C,d4 Acid Impurity.

Result of Action

The result of Famotidine-13C,d4 Acid Impurity’s action is a reduction in the production of gastric acid. This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . It also inhibits histamine-induced signaling processes in infected cells .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Famotidine-13C,d4 Acid Impurity involves the incorporation of 13C and deuterium isotopes into the famotidine molecule, followed by the introduction of an acid impurity. This can be achieved through a series of synthetic steps that involve protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Famotidine", "13C-labeled reagents", "Deuterated reagents", "Acid precursor" ], "Reaction": [ "Protection of amine group on famotidine using a suitable protecting group", "Introduction of 13C and deuterium isotopes into the protected famotidine molecule using labeled reagents", "Deprotection of the amine group to obtain the labeled famotidine", "Coupling of the labeled famotidine with the acid precursor using a suitable coupling reagent", "Purification of the product to obtain Famotidine-13C,d4 Acid Impurity" ] } | |

CAS 编号 |

1324230-60-5 |

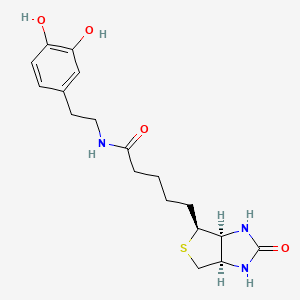

分子式 |

C8H12N4O2S2 |

分子量 |

265.347 |

IUPAC 名称 |

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |

InChI 键 |

JEGZXDCDUSGFSB-VKKAIXRESA-N |

SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |

同义词 |

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4; 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

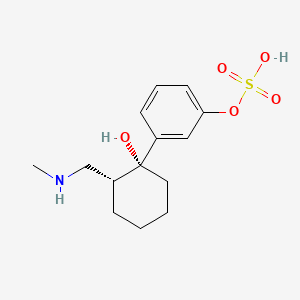

![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)